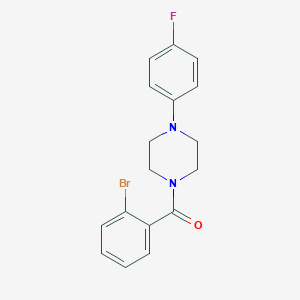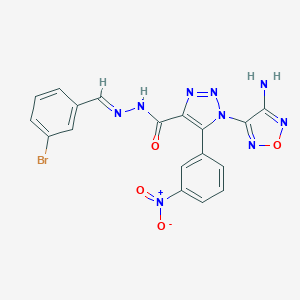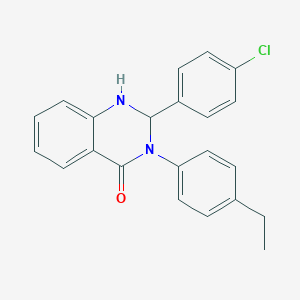
(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C17H16BrFN2O . It is a monoclinic crystal with a molecular weight of 363.224 Da .
Molecular Structure Analysis
The crystal structure of this compound is monoclinic, with a = 14.1884 (10) Å, b = 5.3673 (4) Å, c = 22.3768 (15) Å, β = 93.293 (2)°, V = 1701.3 (2) Å3, Z = 4 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.科学的研究の応用
Antiviral Activity
Compounds structurally related to “(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone” have been studied for their antiviral properties. Indole derivatives, which share some structural similarities, have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential for the compound to be explored for antiviral drug development.
Anti-inflammatory Activity
The indole scaffold, which is a component of the compound’s structure, is known to possess anti-inflammatory properties . Therefore, this compound could be investigated for its efficacy in reducing inflammation, potentially contributing to treatments for inflammatory diseases.
Anticancer Applications
Phenylpiperazine derivatives, which are related to the compound, have been utilized as ligands in the preparation of complexes with α receptor blocking activity . This indicates a possible role in cancer therapy, as α receptors are often targeted in the treatment of various cancers.
Antimicrobial Activity
Indole derivatives have been recognized for their antimicrobial effects . By extension, “(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone” could be valuable in the research of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria.
Neuropharmacological Research
The phenylpiperazine class of compounds has been widely used in neuropharmacological research due to their interactions with neurotransmitter receptors . The compound could be a candidate for the development of new neuropharmacological agents.
Equilibrative Nucleoside Transporter (ENT) Inhibition
Research on analogues of compounds with similar structures has shown inhibition of human equilibrative nucleoside transporters (ENTs), which are important in nucleotide synthesis and chemotherapy . This compound could be studied for its potential as an ENT inhibitor, which may have applications in cancer treatment and drug delivery systems.
作用機序
Target of Action
It is known that piperazine derivatives, which this compound is a part of, have a wide spectrum of biological activities . They are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their wide spectrum of biological activities .
Pharmacokinetics
It is known that piperazine derivatives can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a wide spectrum of biological activities .
Action Environment
It is known that the action of piperazine derivatives can be modulated by various factors .
特性
IUPAC Name |
(2-bromophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O/c18-16-4-2-1-3-15(16)17(22)21-11-9-20(10-12-21)14-7-5-13(19)6-8-14/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMUUZUXHWZSEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(4-phenylcyclohexylidene)amino]triazole-4-carboxamide](/img/structure/B387723.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B387724.png)


![N'-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)thio]acetohydrazide](/img/structure/B387728.png)
![2-Amino-5-oxo-4-(3-thienyl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B387729.png)
![4-[6-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)hexyl]-3,5-dimethyl-1H-pyrrole-2-carbaldehyde](/img/structure/B387731.png)

![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B387736.png)
![6,8-dibromo-3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B387739.png)
![N-[1-({2-[1-(3-bromophenyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B387741.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B387743.png)

![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]tryptophan](/img/structure/B387745.png)